N-(3-phenyl-1,8-naphthyridin-2-yl)thiophene-2-carboxamide
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Overview
Description
N-(3-phenyl-1,8-naphthyridin-2-yl)thiophene-2-carboxamide is a heterocyclic compound that combines the structural features of naphthyridine and thiopheneThe presence of the naphthyridine core is known for its diverse biological activities and photochemical properties, making it a valuable scaffold in drug design and other scientific research areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenyl-1,8-naphthyridin-2-yl)thiophene-2-carboxamide typically involves multicomponent reactions, Friedländer synthesis, and metal-catalyzed reactions. One common approach is the multicomponent reaction (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, and thiophene-2-carboxylic acid under specific conditions . The reaction conditions often include the use of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(3-phenyl-1,8-naphthyridin-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using halogenated reagents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(3-phenyl-1,8-naphthyridin-2-yl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Biological Studies: It serves as a ligand in coordination chemistry and as a probe in molecular biology.
Mechanism of Action
The mechanism of action of N-(3-phenyl-1,8-naphthyridin-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation or inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthyridine derivatives and thiophene-based molecules. Examples are:
Gemifloxacin: A naphthyridine-based antibiotic used to treat bacterial infections.
Thiophene-2-carboxamide derivatives: Known for their antimicrobial and anticancer properties.
Properties
IUPAC Name |
N-(3-phenyl-1,8-naphthyridin-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3OS/c23-19(16-9-5-11-24-16)22-18-15(13-6-2-1-3-7-13)12-14-8-4-10-20-17(14)21-18/h1-12H,(H,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDQXGDLPVGKQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3C(=C2)C=CC=N3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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